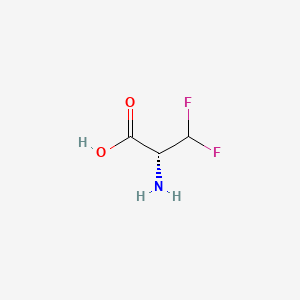

3,3-Difluoroalanine

Description

Structure

3D Structure

Properties

CAS No. |

59729-23-6 |

|---|---|

Molecular Formula |

C3H5F2NO2 |

Molecular Weight |

125.07 g/mol |

IUPAC Name |

(2R)-2-amino-3,3-difluoropropanoic acid |

InChI |

InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m0/s1 |

InChI Key |

RDWIWGLYYQZMFQ-SFOWXEAESA-N |

SMILES |

C(C(F)F)(C(=O)O)N |

Isomeric SMILES |

[C@H](C(F)F)(C(=O)O)N |

Canonical SMILES |

C(C(F)F)(C(=O)O)N |

Synonyms |

3,3-difluoroalanine beta, beta-difluoroalanine |

Origin of Product |

United States |

Biochemical and Enzymatic Interactions of 3,3 Difluoroalanine

Mechanism-Based Enzyme Inhibition by 3,3-Difluoroalanine

This compound functions primarily as a mechanism-based inhibitor, also known as a "suicide" inhibitor. This type of inhibition occurs when an enzyme processes the inhibitor analog as if it were its natural substrate, leading to the formation of a reactive intermediate that then covalently modifies and irreversibly inactivates the enzyme lumenlearning.comsavemyexams.comwikipedia.org. The presence of fluorine atoms, particularly at the β-position, is crucial for this activity, as it alters the electronic properties and reactivity of the molecule during the catalytic cycle.

Interaction with Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes

A significant number of enzymes utilize pyridoxal 5′-phosphate (PLP) as a cofactor, which is essential for catalyzing a wide range of reactions involving amino acids, including transamination, decarboxylation, racemization, and β-elimination caldic.combmbreports.orgwikipedia.org. PLP-dependent enzymes typically form an internal aldimine with a lysine (B10760008) residue at the active site. When a substrate analog like this compound binds, it forms an external aldimine with PLP. The subsequent catalytic steps, designed to process the substrate, instead generate a reactive species from the inhibitor that leads to inactivation wikipedia.orgbmbreports.org.

This compound has been shown to interact with key PLP-dependent enzymes such as alanine (B10760859) racemase and O-acetylserine sulfhydrylase (OASS) nih.govnih.govplos.orgportlandpress.com. The difluorinated moiety influences the stability of reaction intermediates and the nature of the reactive species formed, thereby dictating the inactivation pathway.

Elucidation of Enzyme Inactivation Mechanisms

The mechanism-based inactivation by this compound often involves the formation of reactive α,β-unsaturated imine intermediates. Following Schiff base formation with PLP, deprotonation at the α-carbon can occur, followed by the elimination of fluoride (B91410) ions. The resulting unsaturated species can then undergo nucleophilic attack by active site residues, leading to irreversible covalent modification of the enzyme wikipedia.orgnih.govnih.govacs.orgosti.govcsic.es. The specific inactivation mechanism can vary depending on the target enzyme and the exact structure of the fluoroalanine analog. For instance, while monofluoroalanines might lead to stable adducts, difluoroalanines can generate labile enzyme derivatives nih.govacs.org.

Specificity of Interaction with O-Acetylserine Sulfhydrylase Isozymes

O-acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme critical for L-cysteine biosynthesis in bacteria and plants nih.govportlandpress.com. Bacteria typically possess two OASS isoforms, OASS-A and OASS-B, which exhibit some differences in their substrate specificity and interaction with inhibitors nih.govplos.org. Studies have shown that fluoroalanine derivatives can inhibit OASS, with trifluoroalanine (B10777074) causing time-dependent and biphasic inactivation of both OASS-A and OASS-B, suggesting partially distinct inactivation mechanisms for the two isozymes nih.gov. While specific quantitative data for this compound's interaction with OASS is less detailed in the provided literature, its classification as a fluoroalanine analog suggests it also acts as an inhibitor, potentially through similar mechanism-based pathways involving Schiff base formation and subsequent reactions with PLP nih.gov.

Studies on Alanine Racemase Inactivation

Alanine racemase, an enzyme vital for bacterial cell wall synthesis by interconverting L-alanine and D-alanine, is a well-studied target for fluoroalanine inhibitors, including this compound nih.govnih.govacs.orgosti.govcsic.es. Both D- and L-isomers of this compound have been shown to act as mechanism-based inactivators of alanine racemase from Escherichia coli B nih.govacs.org.

Research indicates that D-3,3-difluoroalanine is a significantly more potent inactivator of alanine racemase compared to its L-enantiomer nih.govacs.org. The kinetic parameters for this inactivation reveal distinct affinities and inactivation rates:

Table 1: Kinetic Parameters for this compound Inactivation of E. coli B Alanine Racemase

| Inhibitor Isomer | Km (mM) | Inactivation Rate Constant (kinact, min⁻¹) | Enzyme Derivative Stability |

| D-3,3-Difluoroalanine | 116 | 2.2 | Labile |

| L-3,3-Difluoroalanine | 102 | 0.33 | Labile |

Data compiled from nih.gov and acs.org.

The inactivation process by difluoroalanines leads to the formation of labile enzyme derivatives, contrasting with the more stable adducts formed by monofluoro- or trifluoroalanines nih.govacs.org. The mechanism likely involves the formation of a difluoro-α,β-unsaturated imine intermediate, which is then attacked by active site nucleophiles, such as lysine residues, leading to enzyme inactivation nih.govosti.gov.

Interference with Amino Acid Metabolism Pathways

By targeting essential enzymes like alanine racemase and OASS, this compound indirectly interferes with critical amino acid metabolism pathways. The inhibition of alanine racemase disrupts the supply of D-alanine, a crucial component of bacterial peptidoglycan, thereby affecting cell wall integrity nih.govcsic.es. This disruption can impact bacterial growth and survival.

Furthermore, the inhibition of OASS interferes with the biosynthesis of L-cysteine, a fundamental amino acid involved in protein structure, redox homeostasis, and numerous metabolic processes nih.govportlandpress.com. By blocking the final step in cysteine synthesis, this compound can lead to a depletion of cellular cysteine levels, impacting various metabolic functions nih.govportlandpress.com.

The broader incorporation of fluorinated amino acids, including difluoroalanine analogs, into peptides can also alter their biological properties, potentially affecting their interactions with biological targets and their stability within metabolic pathways smolecule.comacademie-sciences.frresearchgate.netmdpi.com.

General Principles of Enzyme Inhibition by Halogenated Amino Acids

Halogenated amino acids, especially those containing fluorine, represent a significant class of mechanism-based enzyme inhibitors lumenlearning.comsavemyexams.comwikipedia.orgportlandpress.comrsc.org. The introduction of halogens, particularly fluorine, into an amino acid structure can profoundly alter its electronic properties and reactivity. This modification allows the amino acid analog to mimic the natural substrate, engage in the enzymatic catalytic cycle, and ultimately be transformed into a potent electrophilic species capable of irreversibly binding to the enzyme's active site lumenlearning.comwikipedia.orgbmbreports.org.

The general principle involves the enzyme converting the halogenated amino acid into a reactive intermediate, such as an α,β-unsaturated imine or carbonyl compound, which then undergoes covalent modification of a nucleophilic residue within the active site, often a lysine or cysteine residue wikipedia.orgnih.govosti.govcsic.es. This covalent adduct permanently inactivates the enzyme. The specific position and number of halogen atoms, as well as the nature of the halogen, influence the potency, specificity, and inactivation mechanism of these inhibitors nih.govacs.orgmdpi.com. For instance, the difluorinated nature of this compound contributes to its ability to form reactive intermediates that effectively target PLP-dependent enzymes.

Compound Name Table:

| Common Name | IUPAC Name / Synonym |

| This compound | β,β-Difluoroalanine |

| 2-Amino-3,3-difluoropropanoic acid |

Applications of 3,3 Difluoroalanine in Peptide and Protein Research

Incorporation of 3,3-Difluoroalanine into Peptides

The introduction of this compound into peptide chains is a strategic approach to modify their biological and physicochemical properties. The process requires specific synthetic strategies to ensure efficient and stereochemically pure incorporation.

The incorporation of this compound into a growing peptide chain generally follows established peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS). polypeptide.com A crucial prerequisite is the availability of the amino acid suitably protected for use in these synthetic methods. nih.gov Typically, the N-terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard SPPS cycles. nih.govacs.org

The synthesis of N-Fmoc-β,β-difluoroalanine has been reported using a Strecker-type reaction, which can yield both (R) and (S) enantiomers with high enantiomeric excess. acs.orgmdpi.com Once the Fmoc-protected this compound is obtained, it can be coupled to the N-terminus of a peptide chain anchored to a solid support. polypeptide.com Standard coupling reagents are employed to facilitate the formation of the peptide bond. For instance, the coupling of Fmoc-(S)-3,3-difluoroalanine to a leucine (B10760876) residue has been successfully achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and ethyl cyanohydroxyiminoacetate (Oxyma) as an additive in a dimethylformamide (DMF) solvent. thieme-connect.com These standard conditions highlight that despite the presence of the fluorine atoms, the amino group of this compound remains sufficiently nucleophilic for peptide coupling reactions. mdpi.com The process involves sequential coupling and deprotection steps to assemble the desired peptide sequence. polypeptide.com

| Reagent/Method | Purpose | Reference |

| Fmoc Group | Nα-amino protection for SPPS | nih.govacs.org |

| SPPS | Solid-Phase Peptide Synthesis | polypeptide.com |

| EDC/Oxyma | Coupling reagents for peptide bond formation | thieme-connect.com |

| Strecker Reaction | Key step in the synthesis of the amino acid precursor | acs.org |

The introduction of fluorinated amino acids can significantly impact the conformational preferences and stability of peptides. Fluorine can alter the secondary structure propensity of aliphatic amino acids and, consequently, the folding properties of the entire peptide or protein. acs.org While extensive studies specifically detailing the conformational changes induced by this compound are emerging, the principles of fluorine's influence apply. The unique stereoelectronic effects of the C-F bond can introduce new non-covalent interactions or alter existing ones, such as hydrogen bonds, which are critical for maintaining a defined three-dimensional structure. uvm.edufrontiersin.org

Furthermore, the incorporation of fluorinated amino acids is a known strategy to enhance the metabolic and hydrolytic stability of peptides. nih.govresearchgate.netacs.org Increased resistance to proteolytic degradation is a common outcome, as the fluorinated residues can hinder recognition and cleavage by proteases. acs.orgacs.org For example, studies on fluorinated analogues of antimicrobial peptides like buforin and magainin have shown modest increases in resistance to hydrolysis by trypsin. acs.org While some fluorinated peptides have shown decreased stability in highly basic conditions (pH 9.0), they generally exhibit high stability at physiological pH (7.4). mdpi.com This enhanced stability is advantageous for developing therapeutic peptides with longer half-lives.

A key application of this compound is the modulation of peptide hydrophobicity. mdpi.comthieme-connect.com The difluoromethyl group (CHF2) is considered a lipophilic moiety. thieme-connect.com Research has focused on quantifying the hydrophobic contribution of the this compound side chain when it is part of a peptide. acs.org

The hydrophobicity is often measured by the logarithm of the distribution coefficient (log D) between n-octanol and a buffer, a standard method for assessing the lipophilicity of molecules. By incorporating this compound into model tripeptides and comparing their log D values to peptides containing natural amino acids, a hydrophobicity index can be determined. acs.org

A study using the sequence Ac-Xaa-Gly-Phe-NH₂ demonstrated that the hydrophobic contribution of this compound (Dfa) is comparable to that of isoleucine (Ile), despite having a smaller van der Waals volume. acs.org This finding suggests that this compound can be used as a smaller, yet equally hydrophobic, substitute for residues like isoleucine, which can be useful for fine-tuning peptide-protein interactions where steric hindrance might be a concern. thieme-connect.com

| Amino Acid (Xaa) in Ac-Xaa-Gly-Phe-NH₂ | log D (pH 7.4) | van der Waals Volume (ų) | Hydrophobicity Comparison | Reference |

| Alanine (B10760859) (Ala) | 0.05 | 67 | Baseline | acs.org |

| This compound (Dfa) | 0.81 | 81 | Similar to Isoleucine | acs.org |

| Isoleucine (Ile) | 0.84 | 124 | Similar to Dfa | acs.org |

| Valine (Val) | 0.49 | 105 | Less hydrophobic than Dfa | acs.org |

| Leucine (Leu) | 0.85 | 124 | More hydrophobic than Dfa | acs.org |

Role as a Non-Proteinogenic Amino Acid in Protein Engineering

Non-proteinogenic amino acids—those not naturally encoded in the genetic code—are powerful tools in protein engineering. wikipedia.orgwikipedia.org They allow for the creation of proteins with novel structures and functions that are inaccessible using the standard 20 amino acids. This compound falls into this category, offering unique chemical properties for modifying enzymes and other proteins. researchgate.net

The incorporation of this compound into peptides and proteins can be used to design potent enzyme inhibitors or to create enzymes with altered catalytic activities. nih.gov One strategy involves using this compound as a precursor to a more reactive chemical group within an enzyme's active site. nih.gov

For example, this compound has been proposed as a potential substrate for lantibiotic synthetases. nih.gov These enzymes normally catalyze the dehydration of serine and threonine residues to form dehydroalanine (B155165) and dehydrobutyrine, respectively. It is hypothesized that if a lantibiotic synthetase could process a peptide containing this compound, it might catalyze the elimination of a fluorine atom to produce a fluoro-dehydroalanine residue. This resulting structure would be a more reactive Michael acceptor compared to the natural dehydroalanine. nih.gov Such an increase in electrophilicity could transform a peptide from a simple binding partner into a potent, covalent inhibitor of its target enzyme, providing a powerful tool for mechanistic enzymology. nih.gov This approach represents a deliberate design strategy to alter the catalytic outcome by providing an engineered enzyme with an unnatural substrate.

The functional characterization of proteins engineered with this compound is essential to validate the design strategy. This involves a range of biochemical and biophysical analyses to determine how the unnatural amino acid affects the protein's stability, structure, and function. nih.govatascientific.com.au

In the context of the lantibiotic synthetase example, functional characterization would involve several steps. nih.gov First, in vitro assays would be performed with the purified synthetase and a precursor peptide containing this compound to confirm that the enzymatic elimination of fluorine occurs. The resulting modified peptide would then be isolated and its structure confirmed. Subsequently, this newly generated peptide, now containing the highly reactive fluoro-dehydroalanine, would be tested for its inhibitory activity against its intended target protein. nih.gov Kinetic studies would be performed to measure its binding affinity and the rate of covalent modification, thereby quantifying the enhanced reactivity and inhibitory potency achieved through the incorporation of this compound. nih.gov These characterization studies are critical to demonstrate that the engineered protein functions as designed and to understand the full impact of the unnatural amino acid on its biochemical properties. nih.gov

Utilization as a Spectroscopic Probe in Chemical Biology

The introduction of fluorine atoms into amino acids provides a powerful tool for investigating peptide and protein structure, dynamics, and interactions through Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. researchgate.netcapes.gov.br Due to the high natural abundance (100%) and large gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an inherently sensitive technique. mdpi.com Crucially, the near-total absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the incorporated probe. researchgate.netbeilstein-journals.org The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a precise reporter on conformational changes, solvent exposure, and intermolecular interactions. mdpi.combeilstein-journals.org

This compound, which features a geminal difluoro (CF₂) group, has emerged as a valuable probe for such studies. The two fluorine atoms are diastereotopic, meaning they are chemically non-equivalent in a chiral environment, such as a peptide, and can therefore give rise to distinct signals or complex splitting patterns in ¹⁹F NMR spectra. The difference in their chemical shifts (ΔδFF) and their coupling constants are highly sensitive to the local conformation and environment.

Detailed Research Findings

The utility of a spectroscopic probe is contingent on its successful and site-specific incorporation into a biomolecule. Research has demonstrated the straightforward synthesis of enantiomerically pure N-Fmoc protected (R)- and (S)-3,3-difluoroalanine, enabling its use in standard solid-phase peptide synthesis (SPPS) protocols. acs.org This allows for the precise placement of the difluoroalanine residue at specific locations within a peptide sequence. beilstein-journals.orgacs.org

Once incorporated, the ¹⁹F NMR signals of the difluoroalanine residue can be monitored. A study by Brigaud et al. involved the synthesis and characterization of tripeptides containing (R)-3,3-difluoroalanine. The ¹⁹F NMR spectra of the peptide Ac-(R)-Dfa-Ala-Leu-NH₂ in deuterated chloroform (B151607) (CDCl₃) showed a complex multiplet for the CF₂ group, indicative of the diastereotopic nature of the fluorine atoms and their coupling to each other and to the adjacent proton. acs.org

The sensitivity of fluorinated probes to their environment is paramount. While extensive studies detailing the use of this compound to monitor complex protein conformational changes are still emerging, the principles are well-established by analogous probes like 4,4-difluoroproline. chemrxiv.org For 4,4-difluoroproline, a small difference in the chemical shifts of the diastereotopic fluorines (ΔδFF ≈ 0–3 ppm) is observed for the trans prolyl amide bond, whereas a much larger difference (ΔδFF ≈ 5–12 ppm) is seen for the sterically constrained cis bond. chemrxiv.org This large variation directly reports on the local conformation. Similarly, the ¹⁹F NMR spectrum of this compound is expected to change significantly upon events such as:

Peptide-Protein Binding: The transfer of the peptide from an aqueous solvent to a protein-binding pocket would alter the local polarity, which would be reflected as a change in the ¹⁹F chemical shifts.

Conformational Changes: Any change in the peptide's secondary structure or the protein's conformation near the probe would alter the relative orientation of the diastereotopic fluorine atoms, leading to changes in their chemical shifts and coupling constants.

Solvent Exposure: Changes in the accessibility of the probe to the solvent can be monitored, providing insights into protein folding or the formation of interaction interfaces.

The table below summarizes the reported ¹⁹F NMR characteristics for a peptide containing this compound, providing foundational data for its use as a spectroscopic probe.

| Peptide | Solvent | ¹⁹F Chemical Shift (δ) / ppm | Reference Compound | Key Observation |

|---|---|---|---|---|

| Ac-(R)-Dfa-Ala-Leu-NH₂ | CDCl₃ | -104.16 | C₆F₆ (-161.64 ppm) | The spectrum shows a complex multiplet, confirming the diastereotopic nature of the fluorine atoms within the chiral peptide environment. acs.org |

This foundational research establishes this compound as a promising and synthetically accessible ¹⁹F NMR probe. Its geminal difluoro group provides a sensitive reporter for changes in the local molecular environment, paving the way for detailed investigations into peptide-protein interactions and conformational dynamics in chemical biology.

Role of 3,3 Difluoroalanine in Rational Drug Design and Chemical Biology

Contribution to Rational Drug Design Principles

Rational drug design is a strategic approach that leverages the three-dimensional structure and biochemical function of a biological target to develop new therapeutic agents. drugdesign.orgnih.gov This process moves beyond traditional trial-and-error methods by focusing on molecular recognition, where a drug molecule (the "key") is designed to fit and interact with a specific biological target, such as an enzyme or receptor (the "lock"). drugdesign.org The introduction of unique chemical functionalities is a cornerstone of this strategy, aimed at optimizing a molecule's interaction with its target to elicit a desired biological response. sci-hub.st

The incorporation of fluorine into amino acids and other biomolecules represents a significant tactic within rational drug design. mdpi.comcas.cn Fluorine's distinctive properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical characteristics of a parent molecule. mdpi.comcas.cn 3,3-Difluoroalanine, as a fluorinated analog of alanine (B10760859), contributes to these design principles by offering a tool to modulate peptide and protein properties. thieme-connect.com Its integration into a peptide sequence can influence local hydrophobicity, conformational stability, and metabolic resistance, all critical parameters in the optimization of lead compounds. mdpi.comthieme-connect.comacs.org

The use of fluorinated amino acids like this compound allows for the fine-tuning of a peptide's structure and function. thieme-connect.com This strategic modification can enhance interactions with protein targets, reduce steric hindrance compared to larger substituents, and improve metabolic stability, thereby increasing the bioavailability of peptide-based drug candidates. thieme-connect.comacs.org This aligns with the core tenets of rational design, which involve making systematic, data-driven modifications to a lead molecule to improve its therapeutic profile. nih.govresearchgate.net

Table 1: Physicochemical Properties of Fluorine Relevant to Drug Design

| Property | Implication in Drug Design |

| High Electronegativity | Alters electronic distribution, acidity/basicity (pKa), and dipole moment of the molecule. |

| Small van der Waals Radius | Acts as a minimal steric perturbation, often considered a bioisostere of a hydrogen atom. |

| Strong C-F Bond | Increases metabolic stability by blocking sites of oxidative metabolism. |

| Hydrophobicity | Can increase the lipophilicity of a molecule, potentially improving membrane permeability and oral absorption. mdpi.com |

Exploration of this compound as a Bioisostere

Bioisosterism, the practice of replacing one functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. nih.govchemrxiv.org This approach is used to modulate a drug's physicochemical properties, such as absorption, metabolism, and toxicity, while preserving its desired interaction with the biological target.

The difluoromethyl group (CHF2) present in this compound is recognized as a valuable bioisostere for several key functional groups. cas.cn Most notably, it is considered a more lipophilic bioisostere of a hydroxyl (-CH2OH) or thiol (-SH) group. cas.cnacs.org While it increases lipophilicity compared to a hydroxyl group, the CHF2 moiety shares a similar dipolar nature and can act as a hydrogen bond donor. cas.cnacs.org This unique combination of properties allows it to mimic the hydrogen-bonding capability of a hydroxyl group while potentially improving membrane permeability and reducing metabolic oxidation. cas.cn

The concept of the difluoromethyl group as a "lipophilic hydrogen bond donor" has been examined, showing it can participate in hydrogen bonding on a scale similar to anilines and thiophenols, though not as strongly as a hydroxyl group. acs.org This makes this compound a strategic replacement for amino acids like serine (which contains a hydroxyl group) in peptides where enhanced lipophilicity and metabolic stability are desired without completely sacrificing key hydrogen bonding interactions. acs.org

Table 2: Bioisosteric Comparison of the Difluoromethyl Group

| Functional Group | Key Property | Bioisosteric Relationship with -CHF2 | Rationale |

| Hydroxyl (-OH) | Hydrogen bond donor, polar | Lipophilic Bioisostere | The -CHF2 group can also act as a hydrogen bond donor but is more lipophilic, potentially enhancing cell permeability. cas.cnacs.org |

| Thiol (-SH) | Hydrogen bond donor, nucleophilic | Electronic/Steric Mimic | Shares similar size and hydrogen bond donating potential, but with different chemical reactivity and lipophilicity. acs.org |

| Methyl (-CH3) | Hydrophobic, non-polar | Polar/Hydrophobic Bioisostere | The -CHF2 group introduces polarity and hydrogen bond donating capacity while maintaining a similar steric profile. acs.org |

Conceptual Applications as an Antimetabolite in Biochemical Pathways Research

Antimetabolites are compounds that are structurally similar to endogenous metabolites and can interfere with normal biochemical pathways by inhibiting key enzymes. cas.cn The study of these pathways is essential for understanding both normal cellular function and disease states, with applications in developing treatments and engineering metabolic processes. kent.ac.uknih.govmdpi.com

Halogenated alanines, including this compound, have been widely explored as mechanism-based enzyme inhibitors, also known as "suicide substrates". nih.gov These molecules are chemically inert until they are processed by a specific target enzyme. researchgate.netnih.gov The enzyme's catalytic action converts the inhibitor into a reactive species, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation. researchgate.netnih.gov

This compound has been investigated as a suicide substrate for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov For example, it has been characterized as a suicide substrate for E. coli B alanine racemase. acs.org The mechanism often involves the enzyme-mediated elimination of a fluoride (B91410) ion to generate a highly reactive aminoacrylate intermediate, which then alkylates a nucleophilic residue in the enzyme's active site. nih.gov This targeted inactivation makes this compound a valuable tool for probing the function of specific enzymes within complex biochemical pathways and serves as a conceptual basis for designing novel antimicrobial or therapeutic agents. nih.govpioneerpublisher.com

Theoretical and Computational Investigations Involving 3,3 Difluoroalanine

Molecular Modeling and Simulation Studies of Conformation and Interactions

Molecular modeling and simulation are essential for understanding how the introduction of fluorine atoms impacts the structure and behavior of amino acids and the peptides or proteins into which they are incorporated. The gem-difluoro group (CF2) in 3,3-difluoroalanine introduces significant changes to the local stereoelectronic properties compared to the natural amino acid, alanine (B10760859).

First-principles calculations, such as those based on Density Functional Theory (DFT), have been employed to simulate the structure of difluoro-substituted L-alanine. researchgate.networldscientific.com These studies provide detailed information on bond lengths, bond angles, and crystal structure. One such study calculated the structural parameters for L-alanine and its monofluoro and difluoro derivatives, showing how fluorination alters the molecule's geometry and electronic properties. researchgate.networldscientific.comworldscientific.com The results indicate that these compounds exist in an orthorhombic crystal structure. researchgate.networldscientific.com The substitution of hydrogen with fluorine atoms leads to a reduction in the band gap, enhancing optical properties in the ultraviolet (UV) region. worldscientific.comworldscientific.com

| Compound | Crystal System | Lattice Parameters (Å) | Unit Cell Volume (ų) | Band Gap (eV) | Band Gap Type |

|---|---|---|---|---|---|

| L-Alanine | Orthorhombic | a=6.03, b=12.34, c=5.78 | ~430 | ~5.0 | Indirect |

| Monofluoroalanine | Orthorhombic | - | - | ~4.8 | Direct |

| Difluoroalanine | Orthorhombic | a=5.90, b=13.85, c=5.75 | ~470 | 4.47 | Direct |

Molecular dynamics (MD) simulations can further elucidate the conformational preferences of this compound in different environments, such as in solution or within a peptide chain. These simulations model the movement of atoms over time, providing insight into the flexibility of the molecule and its non-covalent interactions, such as hydrogen bonds and electrostatic interactions. nih.gov While specific MD studies on this compound are not extensively documented, research on analogous compounds, like those with a 1,3-difluoropropylene motif, shows that gem-difluorination strongly influences alkane chain conformation, an effect that depends on the polarity of the medium and can be magnified upon chain extension. researchgate.net These findings suggest that the CF2 group in this compound would similarly impose significant conformational constraints on a peptide backbone.

Computational Prediction of Protein-Ligand Interactions and Binding Sites

This compound has been investigated as a potential mechanism-based inhibitor, particularly for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like alanine racemase. caldic.comrsc.orgmdpi.comjaptronline.com This enzyme is a crucial target for antibiotics because it provides D-alanine, an essential component for bacterial cell wall synthesis, and is absent in humans. nih.govnih.gov Computational methods are pivotal in understanding how such inhibitors interact with their target enzymes and in designing more potent and specific drugs. researchgate.netnih.gov

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound, docking studies can model its interaction within the active site of alanine racemase, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues and the PLP cofactor. researchgate.netjaptronline.com The goal is to predict the binding mode and estimate the binding affinity, which helps in prioritizing compounds for synthesis and experimental testing. nih.gov

For mechanism-based inhibitors, which are chemically activated by the target enzyme, more advanced computational methods are often required. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to study the enzymatic reaction mechanism at an atomic level. nih.gov In a QM/MM approach, the reactive part of the system (the inhibitor and the enzyme's active site) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov This hybrid method can elucidate the detailed steps of covalent bond formation between the activated inhibitor and the enzyme, which is characteristic of suicide inhibition. bmbreports.orginteresjournals.org

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. nih.govnih.gov | Predicting how this compound binds to the active site of enzymes like alanine racemase. researchgate.net |

| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms, revealing flexibility and stability of the protein-ligand complex. nih.gov | Assessing the stability of the this compound-enzyme complex and conformational changes upon binding. |

| QM/MM | A hybrid method combining quantum mechanics for the active site and molecular mechanics for the larger environment to study reaction mechanisms. nih.gov | Modeling the covalent inactivation of alanine racemase by this compound, a mechanism-based inhibitor. |

| Binding Site Prediction | Algorithms that identify potential ligand-binding pockets on a protein's surface based on geometry, chemical properties, or evolutionary conservation. | Identifying or confirming the active site of target enzymes for this compound. |

Machine Learning Applications in Protein Engineering and Design Guided by Fluorinated Amino Acids

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful strategy in protein engineering. nih.gov However, predicting which sites in a protein will tolerate a UAA substitution and what the functional consequences will be is a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity. biorxiv.orgarxiv.org

ML models can be trained on existing experimental data of UAA-incorporated proteins to predict the success of future substitutions. biorxiv.org These models analyze various factors, including evolutionary conservation of the mutation site, steric hindrance, and changes in physicochemical properties like hydrophobicity and polarity. nih.govbiorxiv.org By learning from a database of known successful and failed UAA incorporations, these models can guide researchers to rationally design proteins with desired properties, such as enhanced stability or novel functions, saving considerable time and resources compared to traditional screening methods. arxiv.org

| ML Approach | Primary Goal | Input Data | Potential Application for Fluorinated Amino Acids |

|---|---|---|---|

| Supervised Learning (e.g., Classifiers) | Predict the success/failure of a specific UAA substitution at a given site. biorxiv.orgarxiv.org | Database of known UAA substitutions, protein structures, sequence alignments. biorxiv.orgarxiv.org | Screening optimal sites for incorporating this compound to enhance protein stability or function. |

| Protein Language Models (pLMs) | Learn representations of protein sequences to predict structure and function. oup.com | Large databases of protein sequences (e.g., UniProt). | Predicting the structural and functional impact of substituting a natural amino acid with a fluorinated one. |

| Generative Models (e.g., Diffusion Models) | Design novel protein sequences or structures with desired properties from scratch. | Known protein structures, design specifications (e.g., target binding site). | Generating new protein scaffolds designed to specifically accommodate and leverage the properties of this compound. |

| Chemical Language Models | Generate molecules, including entire proteins, at the atom-by-atom level. oup.com | Databases of molecular structures (SMILES strings). | Designing novel proteins that include this compound or other non-standard fluorinated amino acids. oup.com |

Future Research Directions and Emerging Paradigms for 3,3 Difluoroalanine

Development of Novel Stereoselective Synthetic Methodologies

The utility of 3,3-difluoroalanine in biomedical research is intrinsically linked to the availability of efficient and stereoselective synthetic routes. While several methods exist, ongoing research aims to develop more practical, scalable, and stereochemically precise syntheses. mdpi.comamazon.com

One notable approach begins with readily available chiral precursors like L-ascorbic acid. nih.gov This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure Fmoc-protected β-difluoroalanine, suitable for solid-phase peptide synthesis (SPPS). nih.gov The multi-step process involves fluorination, introduction of the amino functionality via an azide (B81097) intermediate, and subsequent protection and oxidation steps. nih.gov Jones oxidation has been shown to be particularly effective for the final oxidation step, affording the target compound in high yield without compromising stereochemical integrity. nih.gov

A summary of a key synthetic pathway is detailed below:

| Step | Precursor | Key Reagents | Product | Yield (%) |

| 1 | L-Glyceraldehyde acetonide (from L-Ascorbic acid) | Diethylamino sulfurtrifluoride (DAST) | Difluorinated intermediate (4) | 89 |

| 2 | Intermediate 4 | HCl in MeOH; TBDMSCl, imidazole | Silyl-protected intermediate (5) | 88 |

| 3 | Intermediate 5 | Triflic anhydride, pyridine; NaN3 | Azide intermediate (6) | 70 |

| 4 | Intermediate 6 | H2, Pd/C; FmocCl, NaHCO3 | Fmoc-protected amine (7) | 86 |

| 5 | Intermediate 7 | HF/pyridine | Fmoc-protected amino alcohol | ~100 |

| 6 | Fmoc-protected amino alcohol | Jones reagent | Fmoc-β-Difluoroalanine (1) | 81 |

| This table outlines a synthetic route to Fmoc-protected β-difluoroalanine starting from L-glyceraldehyde acetonide. nih.gov |

Other emerging strategies focus on the diastereoselective nucleophilic difluoromethylation of chiral imines. cas.cn For instance, the reaction of (phenylsulfonyl)difluoromethane with N-tert-butanesulfinimines can produce difluoromethylated amines with excellent diastereoselectivity (dr up to >99:1). cas.cn Subsequent desulfonylation and deprotection steps can then yield the desired chiral difluorinated amine products. cas.cn Future developments will likely focus on catalytic asymmetric methods to further improve efficiency and reduce the reliance on stoichiometric chiral auxiliaries. rsc.orgmdpi.com

Advanced Applications in Bio-orthogonal Chemistry and Probes

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgreading.ac.uk this compound is poised to become a valuable tool in this field, primarily through its application as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe and as a precursor to bio-orthogonally reactive species. otago.ac.nznih.govmdpi.com

The gem-difluoro (CF₂) group possesses unique properties that make it an excellent reporter for ¹⁹F NMR studies. bruker.com The ¹⁹F chemical shift is highly sensitive to the local molecular environment, including changes in solvent polarity, electrostatic interactions, and conformational shifts. nih.govnih.gov By incorporating this compound into a peptide or protein, the CF₂ group acts as a site-specific probe. nih.gov Its NMR signal can provide detailed information about ligand binding, protein folding, and conformational dynamics, all without the need for larger, more disruptive labels. nih.govlcms.cz The development of advanced NMR hardware, such as quadruple resonance probes optimized for fluorine detection, further enhances the utility of this approach in screening applications. bruker.com

Furthermore, the incorporation of this compound into peptides can be used to generate highly reactive functionalities in situ. nih.gov For example, enzymatic elimination of a fluorine atom from a difluoroalanine residue can produce a monofluoro-dehydroalanine. nih.gov This structure functions as an activated Michael acceptor, capable of forming covalent bonds with nearby nucleophilic residues in a target protein. nih.gov This strategy opens avenues for designing powerful enzyme inhibitors and developing activity-based probes for identifying and characterizing new biological targets. nih.gov The azide functional group, often used as an intermediate in difluoroalanine synthesis, is also a key player in bio-orthogonal "click chemistry," suggesting further potential for creating multifunctional probes. wikipedia.orgsigmaaldrich.com

Integration with High-Throughput Screening and Analytical Platforms

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a specific biological activity. evotec.combmglabtech.com The unique properties of this compound make it an attractive component for the design of robust and sensitive HTS assays. nih.gov

One of the primary challenges in HTS is the prevalence of false positives caused by compound interference with the assay's detection system. nih.gov Assays built around the specific and sensitive detection of fluorine can mitigate these issues. The incorporation of this compound into peptide substrates or inhibitors allows for the development of specialized HTS assays that leverage ¹⁹F NMR or fluorescence detection methods. researchgate.net

Modern analytical platforms are increasingly capable of supporting such assays in a high-throughput format. For example, ¹⁹F NMR-based screening can rapidly identify "hits" from a compound library that bind to a difluoroalanine-labeled protein by detecting changes in the ¹⁹F chemical shift. bruker.com

| HTS Assay Type | Role of this compound | Detection Method |

| Enzyme Inhibition Assay | Incorporated into a peptide substrate. Inhibition is measured by a lack of substrate cleavage or modification. | LC-MS, Fluorescence (if substrate is labeled), ¹⁹F NMR |

| Binding Assay | Incorporated into a protein or peptide target. | ¹⁹F NMR (detecting chemical shift perturbations upon binding) |

| Activity-Based Probe Assay | Used to generate a reactive fluoro-dehydroalanine species that covalently labels an active enzyme. | Fluorescence/Luminescence (if probe has a reporter tag), Mass Spectrometry |

| Fragment-Based Screening | Labeled protein is used to screen for low-molecular-weight fragments that bind. | ¹⁹F NMR |

| This table outlines potential integrations of this compound into various high-throughput screening platforms. |

The automation and miniaturization inherent to HTS platforms, combined with sensitive detection technologies like Homogeneous Time-Resolved Fluorescence (HTRF) and fluorescence polarization, can be adapted for assays involving peptides containing this compound. bmglabtech.com

Prospects in Complex Biomolecule Engineering and Research Tool Development

Biomolecular engineering involves the purposeful design and manipulation of biological molecules to create novel functions. wikipedia.orguniv-lorraine.fr The incorporation of unnatural amino acids like this compound is a powerful strategy in this field, enabling the construction of biomolecules with enhanced properties and functions. pusan.ac.krnih.gov

The presence of the difluoromethyl group can significantly alter the properties of a peptide or protein. nih.gov Key effects include:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation, increasing the in vivo half-life of peptide-based therapeutics. nih.gov

Conformational Control: The steric bulk and electronegativity of the CF₂ group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of nearby amino groups, which can be critical for optimizing binding interactions. cas.cn

Hydrophobicity: The CF₂ group can modify the local hydrophobicity of a peptide region, influencing protein folding, membrane interactions, and binding affinity.

The availability of Fmoc-protected this compound allows for its routine incorporation into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols. nih.govdovepress.comiris-biotech.de This accessibility empowers researchers to systematically probe structure-activity relationships and engineer proteins with novel characteristics. For example, it can be used to create more potent and stable enzyme inhibitors or to design peptides that self-assemble into new nanomaterials. nih.govuniv-lorraine.fr As our ability to design and synthesize complex biomolecules grows, this compound will continue to be a valuable component in the molecular engineer's toolkit. princeton.edu

Q & A

Q. What are the key synthetic methodologies for producing enantiomerically pure 3,3-Difluoroalanine?

The synthesis of this compound involves multi-step strategies to achieve high enantiomeric excess (ee). A common approach includes:

- Deprotonation and fluorination : Using LDA (lithium diisopropylamide) to deprotonate precursors, followed by fluorination with reagents like Bu4NBH4 (tetrabutylammonium borohydride) to control stereochemistry .

- Protection and oxidation : Cbz (carbobenzyloxy) protection of intermediates, non-oxidative Pummerer rearrangement, and Jones oxidation to yield the final product with >90% ee .

- Alternative routes: Trifluoropyruvate derivatives can serve as starting materials for fluorinated alanine analogs, though optimization of reaction conditions (e.g., solvent, temperature) is critical to suppress side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?

- Chiral HPLC : Separates enantiomers and quantifies ee using chiral stationary phases.

- NMR spectroscopy : NMR is particularly useful for tracking fluorinated intermediates and confirming substitution patterns .

- X-ray crystallography : Resolves absolute configuration, especially for crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Classify waste as hazardous if contaminated, adhering to local regulations .

Advanced Research Questions

Q. How does incorporating this compound into peptides influence their conformational stability and hydrophobicity?

- Hydrophobic contribution : Fluorination increases lipophilicity, which can be quantified via octanol-water partition coefficients (LogP). This enhances membrane permeability in bioactive peptides .

- Conformational effects : The strong electron-withdrawing nature of fluorine atoms stabilizes α-helical or β-sheet structures by reducing backbone flexibility. Circular dichroism (CD) and molecular dynamics simulations are used to study these effects .

Q. How can researchers resolve contradictions in spectroscopic data during fluorinated amino acid synthesis?

- Cross-validation : Combine NMR, NMR, and mass spectrometry to confirm molecular integrity.

- Isotopic labeling : Deuterated solvents or -labeled precursors help distinguish overlapping signals .

- Crystallographic evidence : Resolve ambiguities in stereochemistry when spectral data are inconclusive .

Q. What experimental designs are optimal for studying the metabolic stability of this compound-containing peptides?

- In vitro assays : Use liver microsomes or hepatocytes to assess oxidative metabolism. LC-MS/MS monitors degradation products.

- Isotope tracing : -labeling or -substitution tracks metabolic pathways in real time .

- Proteolytic resistance : Incubate peptides with proteases (e.g., trypsin) to evaluate stability under physiological conditions .

Methodological Considerations

Q. What strategies mitigate side reactions during the fluorination of alanine precursors?

- Low-temperature reactions : Conduct fluorination at −78°C to suppress racemization.

- Steric hindrance : Bulky protecting groups (e.g., Cbz) reduce undesired nucleophilic attacks .

Q. How do researchers assess the environmental impact of this compound in ecotoxicology studies?

- Acute toxicity assays : Use Daphnia magna (water flea) or Vibrio fischeri (Microtox) to determine EC50 values.

- Biodegradation studies : Monitor compound persistence in soil/water systems via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.